molecular formula C21H19ClF3N3O B13050412 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B13050412
M. Wt: 421.8 g/mol
InChI Key: LETPPZNSGLCXSE-GDBMZVCRSA-N
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Description

7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

The synthesis of 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 7-(((1S,2S)-2-(4-Chlorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 7-(((1S,2S)-2-(4-Fluorophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
  • 7-(((1S,2S)-2-(4-Bromophenyl)cyclopropyl)methoxy)-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

These compounds share similar core structures but differ in the substituents attached to the cyclopropyl and triazolopyridine rings, which can influence their chemical reactivity and biological activities.

Properties

Molecular Formula

C21H19ClF3N3O

Molecular Weight

421.8 g/mol

IUPAC Name

7-[[(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methoxy]-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C21H19ClF3N3O/c22-15-5-3-13(4-6-15)16-10-14(16)11-29-17-7-8-28-18(9-12-1-2-12)26-27-20(28)19(17)21(23,24)25/h3-8,12,14,16H,1-2,9-11H2/t14-,16-/m1/s1

InChI Key

LETPPZNSGLCXSE-GDBMZVCRSA-N

Isomeric SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)OC[C@H]4C[C@@H]4C5=CC=C(C=C5)Cl

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)OCC4CC4C5=CC=C(C=C5)Cl

Origin of Product

United States

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